molecular formula C21H20N4O2 B11055632 1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B11055632
M. Wt: 360.4 g/mol
InChI Key: AVGVQPMZKAFPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of strong acids or bases as catalysts and may require high temperatures to proceed efficiently. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar compounds include other naphthyridine derivatives and related heterocyclic compounds. Compared to these, 1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

1-amino-7,7-dimethyl-3,9-dioxo-10-phenyl-5,6,8,10-tetrahydro-2H-benzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C21H20N4O2/c1-21(2)8-13-16(14(26)9-21)15(11-6-4-3-5-7-11)17-18(24-13)12(10-22)20(27)25-19(17)23/h3-7,15,24H,8-9H2,1-2H3,(H3,23,25,27)

InChI Key

AVGVQPMZKAFPLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(NC(=O)C(=C3N2)C#N)N)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.